
benzyl N-(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(2-chloroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C6H5CH2OCOCl+ClCH2CH2NH2→C6H5CH2OCONHCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
Benzyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-chloroethylamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted carbamates.
Hydrolysis: The major products are benzyl alcohol and 2-chloroethylamine.
科学的研究の応用
Benzyl N-(2-chloroethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active amines upon hydrolysis.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its ability to form stable carbamate linkages with amino groups.
作用機序
The mechanism of action of benzyl N-(2-chloroethyl)carbamate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of stable carbamate linkages. This can result in the inhibition of enzyme activity or modification of protein function, depending on the target molecule.
類似化合物との比較
Similar Compounds
Benzyl Carbamate: Similar in structure but lacks the 2-chloroethyl group.
Ethyl N-(2-chloroethyl)carbamate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group. This combination allows for specific reactivity and potential applications that are not shared by its analogs. The benzyl group provides stability and lipophilicity, while the 2-chloroethyl group offers a site for nucleophilic substitution reactions.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
benzyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChIキー |
MTDFNGLMQZRYJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



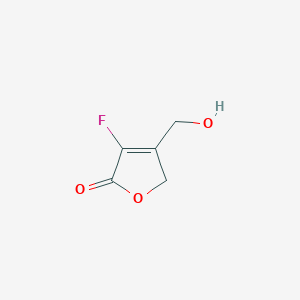
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
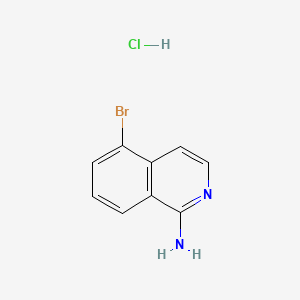
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
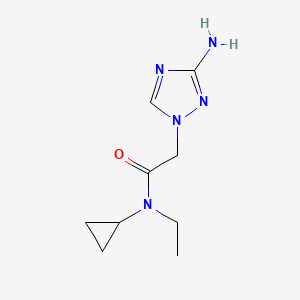
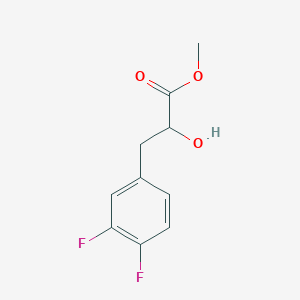

![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
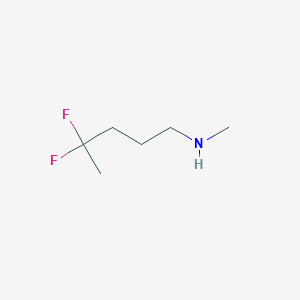
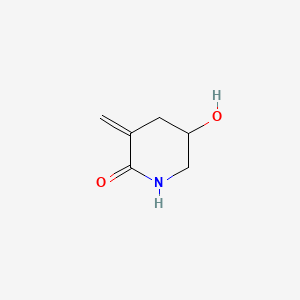
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
